

# Spectroscopic Profile of 3-(Dimethoxymethylsilyl)propylamine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Dimethoxymethylsilyl)propylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organosilane, **3-(Dimethoxymethylsilyl)propylamine** (CAS No. 3663-44-3). This compound, featuring both an amino group and hydrolyzable methoxysilyl functionality, is of significant interest in materials science, surface modification, and as a linker in bioconjugation and drug delivery systems. Understanding its spectral characteristics is crucial for its identification, quality control, and for studying its interactions in various applications.

## Molecular Structure

The structure of **3-(Dimethoxymethylsilyl)propylamine** is foundational to interpreting its spectroscopic data. The molecule consists of a propyl chain linking a primary amine to a silicon atom, which is further bonded to a methyl group and two methoxy groups.

Caption: Molecular structure of **3-(Dimethoxymethylsilyl)propylamine**.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-(Dimethoxymethylsilyl)propylamine**. Note: As experimental spectra for this specific

compound are not publicly available in spectral databases, the presented data is based on predictive models and analysis of closely related structures.

**Table 1: Predicted  $^1\text{H}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~0.1	Singlet	3H	Si-CH <sub>3</sub>
~0.5	Triplet	2H	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~1.1	Singlet (broad)	2H	-NH <sub>2</sub>
~1.5	Sextet	2H	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~2.7	Triplet	2H	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~3.5	Singlet	6H	Si-(OCH <sub>3</sub> ) <sub>2</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ -5.0	Si-CH <sub>3</sub>
~ 10.0	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 27.0	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 45.0	Si-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub>
~ 50.0	Si-(OCH <sub>3</sub> ) <sub>2</sub>

**Table 3: Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
2940, 2840	Strong	C-H stretch (aliphatic)
1590	Medium	N-H bend (scissoring)
1465	Medium	C-H bend (methylene)
1090	Strong, Broad	Si-O-C stretch
820	Strong	Si-C stretch

**Table 4: Predicted Mass Spectrometry Fragmentation**

m/z	Relative Intensity	Assignment
163	Low	[M] <sup>+</sup> (Molecular Ion)
148	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
132	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
102	High	[M - CH <sub>2</sub> CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
75	High	[CH <sub>3</sub> Si(OCH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>
30	Very High	[CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **3-(Dimethoxymethylsilyl)propylamine** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).
- <sup>1</sup>H NMR Spectroscopy:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32.
  - Relaxation delay: 1-2 seconds.
  - Spectral width: -2 to 12 ppm.
- <sup>13</sup>C NMR Spectroscopy:
  - Instrument: A 100 MHz (or higher, corresponding to the <sup>1</sup>H frequency) NMR spectrometer.
  - Parameters:
    - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
    - Number of scans: 1024-4096 (due to the low natural abundance of <sup>13</sup>C).
    - Relaxation delay: 2-5 seconds.
    - Spectral width: -10 to 220 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **3-(Dimethoxymethylsilyl)propylamine** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation:
  - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
  - Parameters:
    - Scan range: 4000-400 cm<sup>-1</sup>.

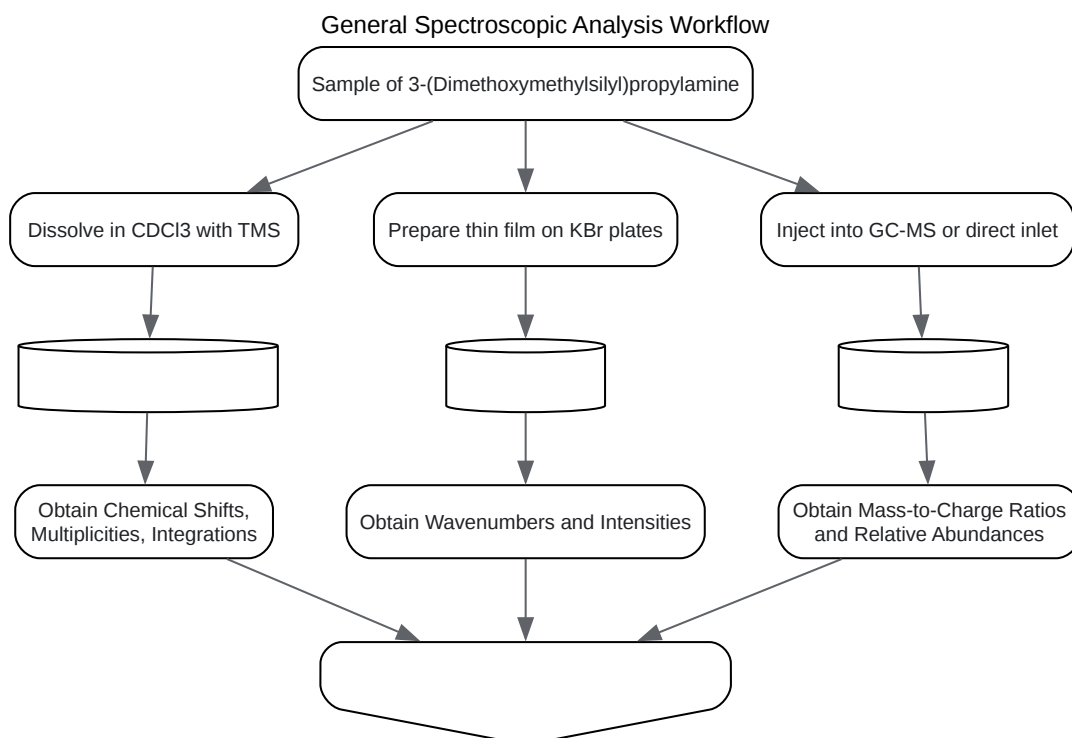
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.
- A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation:
  - Instrument: A mass spectrometer with an electron ionization (EI) source.
  - Parameters:
    - Ionization energy: 70 eV.
    - Mass range:  $m/z$  10-200.
    - Source temperature: 200-250  $^{\circ}\text{C}$ .

## Experimental Workflow

The general workflow for the spectroscopic analysis of **3-(Dimethoxymethylsilyl)propylamine** is depicted below.



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Caption: A generalized workflow for the spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(Dimethoxymethylsilyl)propylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293533#spectroscopic-data-nmr-ir-mass-spec-of-3-dimethoxymethylsilyl-propylamine>]

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